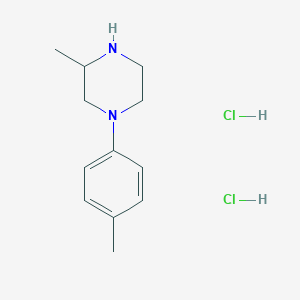

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride

説明

BenchChem offers high-quality 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methyl-1-(4-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;/h3-6,11,13H,7-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPDFAIBCQXSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What are the chemical properties of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride?

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride. Due to the limited availability of direct experimental data for this specific salt, this guide synthesizes information from its free base, closely related analogs, and established principles of medicinal chemistry to offer a robust profile for research and development purposes. The following sections detail the physicochemical properties, projected spectral characteristics, and recommended experimental protocols for the empirical determination of these properties. This document is intended to serve as a foundational resource for scientists and researchers engaged in work with this and similar piperazine derivatives.

Introduction to Substituted Piperazines

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile synthetic handle for modulating biological activity.[1] The introduction of substituents on the piperazine core and its nitrogen atoms allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. 3-Methyl-1-(4-methylphenyl)piperazine is one such derivative, and its dihydrochloride salt form is designed to enhance solubility and stability for potential pharmaceutical applications.

Chemical Structure and Identification

The chemical structure of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride comprises a piperazine ring with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 1-position. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the piperazine ring.

Caption: Chemical structure and key identifiers for 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine dihydrochloride | [2] |

| Molecular Formula (Free Base) | C₁₂H₁₈N₂ | [2] |

| Molecular Weight (Free Base) | 190.28 g/mol | [2] |

| Molecular Formula (Hydrate) | C₁₂H₂₂Cl₂N₂O | [3] |

| Molecular Weight (Hydrate) | 281.22 g/mol | [3] |

| InChI (Hydrate) | 1S/C12H18N2.2ClH.H2O/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;;/h3-6,11,13H,7-9H2,1-2H3;2*1H;1H2 | [3] |

| SMILES (Hydrate) | CC1=CC=C(C=C1)N2CC(NCC2)C.[H]O[H].[H]Cl.[H]Cl | [3] |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its developability. For 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride, many of these properties must be inferred from related compounds due to a lack of direct experimental data.

Physical Form and Appearance

The compound exists as a solid at room temperature.[3] The dihydrochloride salt of the related compound, 1-(p-tolyl)piperazine, is a solid, and piperazine dihydrochloride is a white to cream powder.[4]

Melting Point

Solubility

Specific solubility data for 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride is not published. As a dihydrochloride salt of an organic base, it is expected to have good solubility in aqueous solutions. The solubility of piperazine salts is a known strategy to improve the bioavailability of piperazine-containing active pharmaceutical ingredients.[6] The related 1-(3-methoxyphenyl)piperazine dihydrochloride is very soluble in water and soluble in methanol.[7]

pKa

The pKa values are crucial for predicting the ionization state of the molecule at physiological pH. As a disubstituted piperazine, 3-Methyl-1-(4-methylphenyl)piperazine has two basic nitrogen atoms and therefore two pKa values. While experimental values for this specific compound are unavailable, we can estimate them based on known data for similar structures. Piperazine itself has pKa values of approximately 9.73 and 5.35.[8] The substitution of an aryl group on one nitrogen and an alkyl group on the other is expected to influence these values. The predicted pKa for the less-substituted 1-(4-methylphenyl)piperazine is 9.00.[5] The presence of a methyl group on the piperazine ring may slightly alter the basicity.

Table 2: Summary of Physicochemical Properties

| Property | Value/Predicted Value | Source/Basis |

| Physical Form | Solid | [3] |

| Melting Point | Not available (expected to be high) | Inferred from[4][5] |

| Solubility | Predicted to be soluble in water | Inferred from[6][7] |

| pKa₁ | Estimated to be in the range of 8.5-9.5 | Based on[5][8] |

| pKa₂ | Estimated to be in the range of 4.5-5.5 | Based on[8] |

Synthesis and Chemical Reactivity

Proposed Synthesis

A plausible synthetic route to 3-Methyl-1-(4-methylphenyl)piperazine involves the reaction of p-toluidine with a suitable bis-electrophile to form the piperazine ring, followed by methylation. Alternatively, a more common approach involves the reaction of 1-(4-methylphenyl)piperazine with a methylating agent. The final step would be the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.[9]

Caption: A potential synthetic workflow for 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride.

Chemical Stability and Reactivity

Substituted piperazines can be susceptible to degradation under certain conditions. For instance, some phenylpiperazines have been shown to be unstable in formalin solutions, with the rate of degradation increasing with pH.[10] As a dihydrochloride salt, 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride is expected to be more stable than its free base form, particularly with respect to aerial oxidation and reaction with carbon dioxide. It should be stored in a well-closed container, protected from light and moisture.

The primary reactive sites are the nitrogen atoms, although in the dihydrochloride salt form, their nucleophilicity is significantly reduced due to protonation. The aromatic ring can undergo electrophilic substitution, and the benzylic protons of the tolyl methyl group may be susceptible to oxidation under harsh conditions.

Spectral Analysis (Projected)

While specific spectra for 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride are not available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-tolyl group, the protons of the piperazine ring, and the protons of the two methyl groups. The aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm. The piperazine ring protons would be more complex due to their diastereotopic nature and would likely appear as a series of multiplets between δ 2.5-4.0 ppm. The methyl group on the tolyl ring would be a singlet around δ 2.3 ppm, and the methyl group on the piperazine ring would be a doublet in the region of δ 1.0-1.5 ppm. The N-H protons of the protonated piperazine nitrogens would likely be broad signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the piperazine ring carbons, and the two methyl carbons. The aromatic carbons would appear in the region of δ 115-150 ppm. The piperazine ring carbons would be found in the range of δ 40-60 ppm. The tolyl methyl carbon would be around δ 20 ppm, and the piperazine methyl carbon would be in a similar region.

FTIR Spectroscopy

The FTIR spectrum would be characterized by several key absorption bands. N-H stretching vibrations from the protonated amine groups would be expected in the broad region of 2400-3000 cm⁻¹. C-H stretching from the aromatic and aliphatic portions of the molecule would be observed between 2850 and 3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Mass Spectrometry

In a mass spectrum (e.g., using electrospray ionization), the primary species observed would be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the protonated form of 3-Methyl-1-(4-methylphenyl)piperazine (C₁₂H₁₈N₂), which would be approximately 191.15. Fragmentation patterns would likely involve cleavage of the piperazine ring and loss of the tolyl group.

Experimental Protocols

The following are generalized, standard protocols for the experimental determination of the key physicochemical properties of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride.

Caption: A generalized workflow for the physicochemical characterization of a small molecule like 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min for a preliminary determination, then repeat with a fresh sample, heating at a slower rate (1-2 °C/min) as the melting point is approached.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely molten.

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Sample Addition: Add an excess of the compound to each buffered solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent system.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by analyzing the half-equivalence points.

Safety and Handling

While specific toxicity data for 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride is not available, it should be handled with the standard precautions for a research chemical. The free base, 1-(p-tolyl)piperazine, is classified as a skin and eye irritant and may cause respiratory irritation.[11] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For storage, it should be kept in a tightly sealed container in a cool, dry place.[3]

Conclusion

3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride is a substituted piperazine derivative with potential applications in research and drug development. While direct experimental data on its chemical properties are scarce, a reasonable approximation of its characteristics can be made by examining its free base and other closely related piperazine compounds. It is anticipated to be a water-soluble solid with a high melting point and two pKa values characteristic of a disubstituted piperazine. The provided experimental protocols offer a framework for the empirical determination of its key physicochemical properties. This guide serves as a valuable starting point for researchers, providing a synthesized understanding of this compound's chemical nature.

References

-

PubChem. (n.d.). 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved March 20, 2026, from [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. [Link]

-

PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved March 20, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

-

ResearchGate. (2024). Synthesis and characterization of piperazine nitrate monochloride semi-organic single crystal for NLO applications. [Link]

-

Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3185-3188. [Link]

- Google Patents. (n.d.). Method for the preparation of piperazine monohydrochloride.

-

PubChem. (n.d.). 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

PubChem. (2026). CID 159009861. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

Maskell, P. D., et al. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Journal of Analytical Toxicology, 37(7), 440-446. [Link]

-

PPN-TSA salt has better solubility and anti-inflammatory effects. (2024). MDPI. [Link]

-

SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved March 20, 2026, from [Link]

-

NextSDS. (n.d.). 3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. National Institute of Standards and Technology. Retrieved March 20, 2026, from [Link]

-

ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved March 20, 2026, from [Link]

-

PubChem. (n.d.). 1-(m-Tolyl)piperazine. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

AERU. (2025). Piperazine. University of Hertfordshire. Retrieved March 20, 2026, from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 20, 2026, from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved March 20, 2026, from [Link]

-

Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class [Dissertation, Auburn University]. [Link]

-

ATB. (n.d.). methylpiperazine. Automated Topology Builder. Retrieved March 20, 2026, from [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved March 20, 2026, from [Link]

-

ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the.... [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

NIST. (n.d.). Piperazine, 2-methyl-. National Institute of Standards and Technology. Retrieved March 20, 2026, from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. National Institute of Standards and Technology. Retrieved March 20, 2026, from [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 5. 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. swgdrug.org [swgdrug.org]

- 8. uregina.ca [uregina.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the In Vitro Landscape of 1-Arylpiperazines: A Technical Guide to the Potential Mechanism of Action of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Potential of a Novel Piperazine Derivative

While specific in vitro mechanistic data for 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is not extensively documented in publicly accessible literature, its structural classification as a 1-arylpiperazine places it within a pharmacologically rich and well-investigated family of compounds. The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets, particularly neurotransmitter receptors.[1][2] This guide, therefore, endeavors to provide an in-depth technical exploration of the probable in vitro mechanism of action of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride by dissecting the established pharmacology of its structural analogs. By understanding the nuanced interactions of the 1-arylpiperazine moiety, we can construct a scientifically grounded hypothesis regarding the potential therapeutic utility of this specific compound.

The versatile nature of the piperazine ring, with its two strategically positioned nitrogen atoms, allows for modifications that significantly influence pharmacological activity.[2] These properties often lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including enhanced water solubility and oral bioavailability.[2] This inherent "drug-likeness" has cemented the 1-arylpiperazine core in numerous clinically successful drugs.

The 1-Arylpiperazine Motif: A Privileged Scaffold in Neuropharmacology

The 1-arylpiperazine structure is a recurring motif in a multitude of centrally acting agents, demonstrating a notable promiscuity for various G-protein coupled receptors (GPCRs). The nature of the aryl substituent and further substitutions on the piperazine ring dictate the receptor binding profile and functional activity.

Serotonin (5-HT) Receptor Systems: A Primary Target

A substantial body of research has identified the 1-arylpiperazine scaffold as a potent modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3]

-

5-HT1A Receptor Affinity: Many 1-arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, often acting as agonists or partial agonists.[4] This interaction is a hallmark of many anxiolytic and antidepressant medications. The antidepressant-like effects of some arylpiperazine derivatives have been shown to be mediated through their interaction with the 5-HT1A receptor.[3]

-

5-HT2A/2C Receptor Interactions: Antagonism at 5-HT2A and 5-HT2C receptors is another common feature of this compound class. This activity is often associated with atypical antipsychotics and can contribute to their improved side-effect profile compared to older medications. The interaction of certain arylpiperazines with 5-HT2A/2C receptors has been demonstrated to potentiate their antidepressant-like effects.[3]

Dopamine Receptor Modulation: The Antipsychotic Connection

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is another key target for 1-arylpiperazine compounds.[4][5]

-

D2/D3 Receptor Ligands: Many arylpiperazine derivatives have been designed and synthesized as D2 and D3 receptor ligands.[5] Their functional activity can range from full antagonism to partial agonism, a property that is crucial for the efficacy of atypical antipsychotics. The balance between D2 receptor antagonism and 5-HT1A receptor agonism is a key strategy in the development of modern antipsychotic drugs.[4]

Hypothesized In Vitro Mechanism of Action of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride

Based on the extensive literature on 1-arylpiperazines, we can postulate a likely in vitro pharmacological profile for 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride. The presence of the 1-(4-methylphenyl)piperazine core strongly suggests an affinity for monoaminergic neurotransmitter receptors.

Primary Hypothesized Targets:

-

Serotonin 5-HT1A Receptor: High probability of being a primary target. The compound may act as an agonist or partial agonist.

-

Dopamine D2 Receptor: A likely target, with the potential for antagonist or partial agonist activity.

Secondary Hypothesized Targets:

-

Serotonin 5-HT2A/2C Receptors: Potential for antagonist activity.

-

Adrenergic Receptors (e.g., α1): Some N-phenylpiperazine derivatives are known to bind to α1-adrenoceptors.[6]

-

Other Monoamine Transporters: While less common for this specific scaffold, interaction with serotonin, norepinephrine, or dopamine transporters cannot be entirely ruled out without experimental verification.

The addition of a methyl group at the 3-position of the piperazine ring and the methyl group on the phenyl ring will modulate the affinity and selectivity for these targets compared to unsubstituted parent compounds.

Visualizing the Potential Signaling Cascades

The interaction of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride with its putative targets would initiate intracellular signaling cascades. Below are graphical representations of the canonical signaling pathways for the 5-HT1A and D2 receptors.

Caption: Putative 5-HT1A receptor signaling cascade.

Caption: Putative D2 receptor antagonist signaling.

Experimental Workflows for In Vitro Characterization

To empirically determine the mechanism of action of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride, a series of in vitro assays are essential. The following protocols represent standard methodologies in the field.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of the test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride for a panel of neurotransmitter receptors (e.g., human 5-HT1A, D2).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

-

Test compound (3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or test compound.

-

Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding (Total binding - Non-specific binding).

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity (Agonism/Antagonism)

This assay measures the activation of G-proteins coupled to the receptor of interest, distinguishing between agonist and antagonist activity.

Objective: To determine if 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride acts as an agonist, partial agonist, or antagonist at a specific GPCR.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound.

-

Known agonist for the receptor.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

Procedure:

-

Agonist Mode:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and the test compound.

-

Incubate to allow for G-protein activation.

-

Harvest and count radioactivity as in the binding assay.

-

Plot the stimulated binding against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

-

Antagonist Mode:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, a fixed concentration of a known agonist (typically its EC80), and the test compound.

-

Incubate, harvest, and count as above.

-

Determine the ability of the test compound to inhibit the agonist-stimulated response and calculate the IC50.

-

Quantitative Data on Structurally Related Compounds

To provide context for the potential potency of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride, the following table summarizes binding affinity data for representative 1-arylpiperazine derivatives from the literature.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| SLV313 | hD2 | 1.2 | Antagonist |

| SLV313 | h5-HT1A | 1.8 | Agonist |

| Aripiprazole | D2 | 0.34 | Partial Agonist |

| Aripiprazole | 5-HT1A | 1.7 | Partial Agonist |

| Cariprazine | D3 | 0.085 | Partial Agonist |

| Cariprazine | D2 | 0.49 | Partial Agonist |

Data synthesized from multiple sources for illustrative purposes.[4][5]

Concluding Remarks and Future Directions

The 1-arylpiperazine scaffold is a remarkably versatile platform for the design of neuroactive compounds. Based on a comprehensive review of the literature, it is highly probable that 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride interacts with serotonin and dopamine receptors. Its specific profile as an agonist, antagonist, or partial agonist at these targets will ultimately define its therapeutic potential.

The experimental protocols outlined in this guide provide a clear roadmap for the in vitro characterization of this and other novel piperazine derivatives. A thorough investigation, beginning with comprehensive receptor screening followed by functional assays, is imperative to elucidate the precise mechanism of action and to unlock the full potential of this promising chemical entity. Further studies could also explore its activity on other targets, such as α-adrenergic receptors and monoamine transporters, to build a complete pharmacological profile.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility Dynamics of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride: A Technical Guide for DMSO and Aqueous Systems

Target Audience: Research Scientists, Pharmacologists, and Drug Formulation Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In preclinical drug development and in vitro pharmacology, the accurate solvation of small-molecule libraries is a foundational requirement. 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride (often supplied as a hydrate, MW: 281.22 g/mol )[1] is a specialized piperazine derivative utilized in receptor binding assays and synthetic chemistry.

This whitepaper provides an authoritative, field-proven framework for solvating this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers. By understanding the thermodynamic and structural causality behind its solubility profile, researchers can prevent common pitfalls such as microscopic precipitation, pH-induced free-base crashing, and solvent-mediated degradation.

Chemical Profiling & Structural Causality

To predict and control the solubility of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride, one must analyze its structural dichotomy:

-

The Lipophilic Core: The presence of the 4-methylphenyl (p-tolyl) and 3-methyl groups imparts significant lipophilicity to the molecule. In its free-base form, this compound would exhibit poor aqueous solubility and high affinity for organic solvents.

-

The Dihydrochloride Salt Form: To counteract the lipophilicity of the core, the compound is synthesized as a dihydrochloride salt[2]. The protonation of the two piperazine nitrogen atoms creates a highly polar, ionic lattice.

Causality in Solvation (E-E-A-T Insight): Because it is a dihydrochloride salt, the compound exhibits excellent aqueous solubility (driven by ion-dipole interactions with water)[3]. However, dissolving a dihydrochloride salt in unbuffered water will significantly drop the pH of the solution. Conversely, if this salt is introduced into a highly alkaline buffer (pH > 8.0), the piperazine nitrogens will deprotonate. This reverts the molecule to its lipophilic free base, causing immediate and irreversible precipitation.

In DMSO , the high dielectric constant ( ϵ≈47 ) allows for the solvation of the ionic salt, but the strong crystal lattice energy of the dihydrochloride form means dissolution is kinetically slower than that of a free base, often necessitating mechanical disruption (sonication) or mild thermal energy[4].

Quantitative Solubility Data

The following table synthesizes the expected solubility parameters based on the physicochemical behavior of piperazine dihydrochloride derivatives[3][4][5].

| Solvent System | Max Estimated Solubility | Solvation Kinetics | Recommended Use Case |

| 100% Water (Milli-Q) | > 50 mg/mL | Rapid (< 1 min) | In vivo dosing, stock generation. |

| 100% DMSO (Anhydrous) | 25 - 30 mg/mL | Moderate (Requires sonication) | In vitro assay high-concentration stocks. |

| PBS (pH 7.4) | ~ 10 - 20 mg/mL | Fast | Direct cellular assays (monitor for precipitation). |

| Ethanol (100%) | < 5 mg/mL | Very Slow | Not recommended as a primary solvent. |

Note: Data is synthesized from homologous piperazine dihydrochloride standards. Batch-specific hydration states (e.g., hydrates) may slightly alter absolute solubility limits[2].

Experimental Workflows & Protocols

The following self-validating protocols are designed to ensure complete solvation while maintaining the chemical integrity of the compound.

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

Use this protocol for long-term storage and in vitro high-throughput screening.

-

Equilibration: Allow the vial of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride to equilibrate to room temperature in a desiccator before opening to prevent condensation. (The compound is hygroscopic)[6].

-

Calculation: To prepare a 10 mM stock, dissolve 2.81 mg of the hydrate (MW: 281.22) in 1.0 mL of anhydrous, sterile-filtered DMSO[1].

-

Addition & Agitation: Add the DMSO directly to the pre-weighed powder. Vortex vigorously for 30 seconds.

-

Thermal-Acoustic Disruption (Causality Step): If the solution appears cloudy, place the tube in a sonicating water bath heated to 37°C for 5 minutes. Why? The acoustic cavitation breaks apart the dihydrochloride crystal lattice, while the mild heat increases the kinetic energy of the DMSO molecules, overcoming the activation energy of solvation.

-

Validation: Hold the tube against a dark background under a bright light. The solution must be optically clear with no Tyndall effect (light scattering). If scattering is observed, the compound has not fully dissolved.

-

Storage: Aliquot into single-use amber vials, purge with inert gas (Argon or Nitrogen) to prevent DMSO oxidation and water absorption, and store at -20°C[7].

Protocol B: Preparation of Aqueous Working Solutions

Use this protocol for in vivo administration or direct dilution into biological media.

-

Direct Aqueous Solvation: Weigh the desired amount of compound and add directly to Milli-Q water or a slightly acidic buffer (pH 5.0 - 6.5). Vortex until clear.

-

pH Adjustment Warning (Critical): If diluting into a physiological buffer (like PBS, pH 7.4), add the compound slowly. Do not exceed pH 7.8. If the pH rises too high, the compound will deprotonate and precipitate as the free base.

-

Sterilization: Pass the completely dissolved solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters, as they may bind the lipophilic core of the molecule.

-

Usage: Aqueous solutions of piperazine derivatives should be prepared fresh daily and not stored for more than 24 hours to prevent hydrolytic degradation or microbial growth[7].

Solvation Mechanism & Workflow Visualization

The following workflow diagram illustrates the decision tree for processing 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride.

Workflow for the solvation, validation, and storage of 3-Methyl-1-(4-methylphenyl)piperazine 2HCl.

Best Practices & Troubleshooting

-

Precipitation upon dilution into media: If a DMSO stock crashes out when added to cell culture media, the local concentration of the compound at the droplet interface has exceeded its aqueous solubility limit. Solution: Pre-warm the media to 37°C and add the DMSO stock dropwise while maintaining high-speed vortexing.

-

Freeze-Thaw Degradation: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Because the dihydrochloride salt is highly hygroscopic[6], water ingress will alter the molarity of the stock and promote degradation. Always use single-use aliquots.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride." PubChem. Available at:[Link]

Sources

- 1. Sigma-aldrich piperazine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 5. rndsystems.com [rndsystems.com]

- 6. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Comprehensive Stability Profiling of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride: Mechanistic Pathways and Experimental Protocols

Executive Summary & Physicochemical Context

In pharmaceutical development and advanced chemical synthesis, piperazine derivatives serve as critical pharmacophores and structural building blocks. 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is a highly functionalized secondary/tertiary amine system. While the free base form is lipophilic and prone to volatilization or rapid oxidation, the dihydrochloride salt is synthesized to enhance aqueous solubility and solid-state stability.

However, salt formation introduces distinct stability challenges. The compound (Empirical Formula: C12H22Cl2N2O in its hydrated state, MW: 281.22) frequently exists as a hydrate, accommodating up to 1.5 equivalents of water within its crystal lattice . Understanding the causality behind its degradation—specifically hygroscopicity, thermal ring-opening, and radical-mediated oxidation—is paramount for establishing robust storage conditions and formulation matrices.

The Causality of Instability: Mechanistic Principles

As researchers, we must move beyond simply observing degradation; we must understand the thermodynamic and kinetic drivers causing it. The stability of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is governed by three primary mechanistic pathways:

Hygroscopicity and Hydration Dynamics

The presence of two hydrochloride molecules per piperazine core creates a highly polar microenvironment. The chloride counterions readily engage in hydrogen bonding with atmospheric moisture. This hygroscopicity means that exposing the solid powder to ambient humidity can lead to a phase transition from an anhydrous state to a crystalline hydrate, or eventually, deliquescence1[1]. Moisture ingress lowers the activation energy for solid-state hydrolysis and acts as a localized solvent vehicle for intermolecular degradation.

Thermal Degradation via SN2 Ring Opening

In aqueous solution or highly hydrated solid states, thermal degradation of piperazine derivatives follows first-order kinetics. The acidic nature of the dihydrochloride salt ensures that the piperazine nitrogens remain protonated ( H+PZ ). At elevated temperatures, this protonated amine acts as an excellent leaving group. Nucleophilic attack at the α -carbon leads to an SN2 ring-opening reaction, generating linear amine degradants2[2]. The activation energy for this thermal ring-opening in similar piperazine systems is notably high (approx. 183.5 kJ/mol), meaning degradation is minimal at room temperature but accelerates exponentially under heat stress 3[3].

Radical-Mediated Oxidative Degradation

The electron-rich p-tolyl group and the tertiary amine center are highly susceptible to oxidation. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace transition metals, the molecule undergoes radical-mediated oxidation. This pathway typically abstracts a hydrogen atom adjacent to the nitrogen, forming a carbon-centered radical that rapidly reacts with O2 to form N-oxides, formyl derivatives, or N-dealkylated products4[4].

Mechanistic pathways of 3-Methyl-1-(4-methylphenyl)piperazine degradation under stress.

Self-Validating Experimental Protocols

To accurately profile the stability of this compound, experimental designs must be self-validating. This means incorporating internal controls, mass balance checks, and reaction quenching to ensure that the analytical readout represents the exact state of the sample at the time of sampling.

Protocol 1: Solid-State Moisture Sorption Analysis (DVS)

Purpose: To determine the critical relative humidity (CRH) and characterize hydrate formation, isolating moisture effects from thermal degradation. Causality: Identifying the CRH dictates the required packaging (e.g., desiccant inclusion, foil-foil blisters) to prevent deliquescence.

-

Sample Preparation: Load 10–15 mg of anhydrous 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride into a tared quartz sample pan within a Dynamic Vapor Sorption (DVS) analyzer.

-

Equilibration: Dry the sample at 0% RH and 25°C with a dry nitrogen stream until the mass change ( dm/dt ) is less than 0.002% per minute for 10 minutes.

-

Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached.

-

Desorption Cycle: Decrease the RH back to 0% in 10% decrements to assess hysteresis (indicating stable hydrate formation).

-

Validation Check: Perform Powder X-Ray Diffraction (pXRD) on the post-DVS sample. A shift in the diffraction lattice confirms crystalline hydrate formation rather than simple surface adsorption.

Protocol 2: Solution-State Forced Degradation (Thermal & Oxidative)

Purpose: To generate predictive kinetic models (Arrhenius plots) and identify specific degradation products via LC-MS/MS. Causality: By intentionally forcing degradation, we can establish the specific analytical markers required for long-term stability indicating assays (SIA).

-

Matrix Preparation:

-

Thermal Track: Dissolve the compound in 50 mM Phosphate Buffer (pH 7.4) to a final concentration of 1.0 mg/mL.

-

Oxidative Track: Dissolve the compound in 50 mM Phosphate Buffer containing 0.1% H2O2 .

-

-

Stress Application: Seal samples in amber glass vials (to prevent photolytic interference). Incubate thermal samples at 40°C, 60°C, and 80°C. Incubate oxidative samples at 25°C.

-

Time-Course Sampling & Quenching (Critical Step): At t=0,1,3,7, and 14 days, extract a 100 μ L aliquot. Immediately quench the reaction by diluting 1:10 into ice-cold Acetonitrile containing 0.1% Formic Acid. This crashes out buffer salts and halts both thermal and oxidative reactions.

-

LC-MS/MS Analysis: Inject the quenched samples into a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer. Monitor the parent mass ( m/z for the free base) and scan for +16 Da (N-oxide) and mass losses corresponding to N-dealkylation.

-

Mass Balance Validation: Ensure that the molar sum of the remaining parent compound and the quantified degradants equals 98-102% of the initial t=0 concentration.

Self-validating experimental workflow for comprehensive stability profiling.

Quantitative Data Summary

The following table summarizes the expected stability outcomes based on the physicochemical properties of piperazine dihydrochloride derivatives under forced degradation conditions.

| Stress Condition | Parameters | Primary Degradation Mechanism | Expected Mass Shift (LC-MS) | Kinetic Profile |

| Moisture (Solid) | 75% RH, 25°C | Hydration / Deliquescence | None (Phase change only) | Non-linear (Threshold driven) |

| Thermal (Aqueous) | 80°C, pH 7.4 | SN2 Ring Opening | Variable (Linear amines) | First-Order ( k≈10−8s−1 ) |

| Oxidative | 0.1% H2O2 , 25°C | Radical Oxidation | +16 Da (N-Oxide formation) | Pseudo-First-Order |

| Photolytic | ICH Q1B (UV/Vis) | Minor N-Dealkylation | -14 Da (Loss of Methyl) | Zero-Order (Photon limited) |

Conclusion

The stability of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is fundamentally dictated by its salt form. While the dihydrochloride ensures solubility, it mandates strict control over environmental humidity to prevent hydrate formation. Furthermore, formulation strategies must account for its susceptibility to thermal ring-opening and radical-mediated oxidation. By employing the self-validating DVS and LC-MS/MS quenching protocols outlined above, researchers can accurately map the degradation kinetics and ensure the integrity of this compound throughout its lifecycle.

References

-

Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture University of Texas at Austin (Freeman, S.A., 2011) URL:[Link]

-

Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

-

Oxidative Degradation of Piperazine University of Texas at Austin (Alawode, A.O.) URL:[Link]

Sources

Spectroscopic Characterization of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride: A Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride, a substituted piperazine derivative of interest in pharmaceutical and medicinal chemistry research. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of chemical structure and spectroscopy. Furthermore, it offers robust, step-by-step protocols for acquiring and interpreting this data, designed to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of novel chemical entities.

Introduction: The Analytical Challenge and a Predictive Approach

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride belongs to the broad class of piperazine derivatives, which are prevalent scaffolds in numerous pharmacologically active compounds.[1][2][3] The precise structural elucidation of such molecules is a cornerstone of drug discovery and development, ensuring identity, purity, and consistency. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process.

A comprehensive search of scientific literature and chemical databases reveals a notable lack of published experimental spectroscopic data for 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride. While a commercial listing for the hydrate form of the compound exists, the supplier explicitly notes the absence of collected analytical data.[4] This guide, therefore, adopts a predictive and methodological framework. By applying fundamental principles of spectroscopy and drawing analogies from structurally related piperazines, we will construct a theoretical spectroscopic profile for the target molecule. This approach provides researchers with a valuable benchmark for the verification of synthesized material.

The core of this document is not merely a list of predicted values but an in-depth explanation of why these spectral features are expected. This emphasis on the causality behind spectroscopic phenomena is designed to empower the researcher to confidently analyze and interpret their own experimental data.

Molecular Structure and Predicted Spectroscopic Profile

The structural features of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride dictate its spectroscopic fingerprint. The molecule consists of a piperazine ring substituted at the 1-position with a 4-methylphenyl (p-tolyl) group and at the 3-position with a methyl group. The dihydrochloride salt form means that both nitrogen atoms of the piperazine ring are protonated.

Diagram 1: Chemical Structure of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride

A 2D representation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information. The protonation of the piperazine nitrogens will lead to a downfield shift for adjacent protons and carbons compared to the free base.

The use of D₂O as a solvent is recommended due to the dihydrochloride salt's high polarity. The acidic protons on the nitrogen atoms will exchange with deuterium and will likely not be observed.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenyl-CH₃ | ~2.35 | Singlet (s) | 3H | Typical chemical shift for a methyl group on an aromatic ring. |

| Piperazine-CH₃ | ~1.50 | Doublet (d) | 3H | Aliphatic methyl group, split by the single proton on the adjacent chiral carbon (C3). |

| Piperazine-CH (C3) | ~3.8-4.0 | Multiplet (m) | 1H | Chiral center proton, coupled to the methyl group and adjacent methylene protons. Downfield due to adjacent N⁺. |

| Piperazine-CH₂ (C2, C5, C6) & Phenyl Protons | ~3.2-3.8 & ~7.2-7.4 | Complex Multiplets (m) | 10H | Significant overlap is expected. The four sets of piperazine methylene protons and the two sets of aromatic protons will create a complex region. The A₂B₂ system of the p-substituted phenyl ring will appear as two doublets. The piperazine protons will be diastereotopic and show complex splitting patterns. |

| Assignment | Predicted δ (ppm) | Rationale |

| Phenyl-C H₃ | ~20-22 | Standard aliphatic methyl carbon attached to an aromatic ring. |

| Piperazine-C H₃ | ~15-18 | Aliphatic methyl carbon on the piperazine ring. |

| Piperazine Ring Carbons | ~40-60 | Four distinct signals are expected due to the asymmetric substitution. Shifts are influenced by the adjacent protonated nitrogens. |

| Aromatic C -H | ~120-135 | Two signals expected for the chemically distinct aromatic C-H carbons. |

| Aromatic C -N & C -CH₃ | ~140-150 | Quaternary aromatic carbons, typically shifted further downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum will be dominated by absorptions from N-H, C-H, and C-N bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 2400-2800 | N⁺-H Stretch | Broad, Strong |

| 2850-3000 | C-H Stretch (Aliphatic) | Medium-Strong |

| 3000-3100 | C-H Stretch (Aromatic) | Medium-Weak |

| ~1610, ~1515 | C=C Stretch (Aromatic Ring) | Medium |

| 1450-1490 | C-H Bend (Aliphatic) | Medium |

| ~1200 | C-N Stretch | Medium-Strong |

| ~820 | C-H Bend (Aromatic, p-disubstituted) | Strong |

The most characteristic feature will be the broad and strong absorption in the 2400-2800 cm⁻¹ range, which is indicative of the N-H stretching vibrations in an amine salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this dihydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. The analysis will detect the protonated free base [M+H]⁺.

-

Free Base Formula: C₁₂H₁₈N₂

-

Molecular Weight of Free Base: 190.28 g/mol

-

Predicted [M+H]⁺: m/z 191.15

Diagram 2: Predicted ESI-MS Fragmentation Pathway

Proposed fragmentation of the protonated parent molecule.

The fragmentation is expected to occur primarily at the piperazine ring. Key predicted fragments include:

-

m/z 134.09: Loss of the methyl-substituted ethylamine moiety (C₃H₇N).

-

m/z 119.09: Cleavage of the piperazine ring, leaving the tolyl group and a fragment of the piperazine.

-

m/z 91.05: The tropylium ion, a common fragment for toluene derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate high-quality, reproducible spectroscopic data. The rationale behind key steps is provided to foster a deeper understanding of the experimental design.

Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride.

-

Dissolve the sample in ~0.7 mL of Deuterium Oxide (D₂O, 99.9% D). The choice of D₂O is critical for dissolving the polar salt and for exchanging the acidic N-H protons, simplifying the spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the residual HDO peak to 4.79 ppm.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and simplifies the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Diagram 3: NMR Workflow

A streamlined workflow for NMR analysis.

Protocol for IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is the preferred method for solid samples as it requires minimal preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be automatically ratioed against the background spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Compare the experimental frequencies with the predicted values and with standard IR correlation tables.

-

Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the mass of the molecule and study its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. The choice of a volatile solvent is key for efficient electrospray ionization.

-

-

Instrument Setup (ESI-MS):

-

The instrument should be a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Set the ionization mode to positive electrospray ionization (ESI+).

-

-

Data Acquisition:

-

Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Identify the protonated molecular ion [M+H]⁺.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 191.15) as the precursor.

-

Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the spectrum of the resulting fragment ions.

-

Analyze the fragmentation pattern to confirm the molecular structure, comparing the results to the predicted pathway.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride. By detailing the expected NMR, IR, and MS data and providing robust protocols for their acquisition, we offer a valuable resource for any researcher working with this compound. The emphasis on the underlying principles and the rationale for experimental choices is intended to equip scientists with the tools to confidently move from synthesis to full structural characterization. The validation of any newly synthesized compound against this predicted data will provide a strong basis for its identity and purity, paving the way for its further investigation in drug discovery and development pipelines.

References

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

Dar-Fu, T., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 173. [Link]

-

El-Gindy, A., et al. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679-85. [Link]

-

Holler, J., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(2), 184-191. [Link]

-

Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(1), 130-142. [Link]

-

SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. [Link]

-

Patel, K., et al. (2015). Synthesis and characterization of a series of phenyl piperazine based ligands. International Journal of Research in Applied, Natural and Social Sciences, 3(6), 69-78. [Link]

-

Castanedo, G., et al. (2014). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Molecular Pain, 10, 68. [Link]

-

Abdel-Hay, M. H., et al. (1977). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC INTERNATIONAL, 60(3), 630-634. [Link]

- Maurer, H. H. (2004). Select Benzyl- and Phenyl- Piperazine Designer Drugs. Microgram Journal, 2(1-4), 22-26.

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Hassan, S. S. M., et al. (2019). Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. Chemosensors, 7(3), 46. [Link]

-

Lv, Y., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Angewandte Chemie International Edition, e202512345. [Link]

-

Hempel, A., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. New Journal of Chemistry, 43(35), 14035-14046. [Link]

- Nikolova, I., & Danchev, N. (2008). Piperazine Based Substances of Abuse: A New Party Pills on Bulgarian Drug Market. Biotechnology & Biotechnological Equipment, 22(2), 652-655.

-

Sun, J., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-32. [Link]

Sources

Known off-target effects of substituted piperazine compounds

Navigating the Polypharmacology of Substituted Piperazines: A Technical Guide to Off-Target Mitigation

The Double-Edged Sword of the Piperazine Scaffold

In medicinal chemistry, the piperazine ring is widely regarded as a "privileged scaffold." Its dual-nitrogen, six-membered heterocyclic structure provides a highly tunable polar surface area, excellent conformational flexibility, and the ability to act as both a hydrogen bond donor and acceptor[1]. These physicochemical properties make substituted piperazines highly effective for targeting central nervous system (CNS) receptors, acting as antimicrobials, and serving as anti-cancer agents.

However, as application scientists and drug developers, we must confront the inherent polypharmacology of this scaffold. The protonatable nitrogen atoms in piperazine closely mimic the basic amine groups found in endogenous monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine). Consequently, substituted piperazines frequently exhibit promiscuous binding across a wide array of G-protein coupled receptors (GPCRs) and ion channels[1]. If not rigorously profiled and structurally mitigated, these off-target interactions can lead to catastrophic late-stage clinical failures.

This guide dissects the mechanistic basis of the two most critical piperazine liabilities—5-HT2B receptor agonism and hERG channel inhibition—and provides self-validating experimental workflows to engineer these risks out of your lead compounds.

Mechanistic Basis of Key Off-Target Liabilities

The 5-HT2B Receptor: Valvulopathy and Pulmonary Arterial Hypertension

The 5-HT2B receptor is a Gq/11-coupled GPCR primarily expressed in the liver, kidneys, and cardiovascular system[2]. While 5-HT2B antagonism is being explored for therapeutic benefits, 5-HT2B agonism is a severe liability. Chronic activation of this receptor by substituted piperazines (and related amphetamine-like compounds) triggers excessive mitogenesis and fibroblast activation in heart valves[3].

This mechanism was famously responsible for the withdrawal of the anti-obesity drug fenfluramine, whose active metabolite, norfenfluramine, is a potent 5-HT2B agonist that caused severe valvular heart disease (VHD) and pulmonary arterial hypertension (PAH)[4]. Because the piperazine pharmacophore can easily adopt a conformation that fits the 5-HT2B orthosteric binding site, differentiating between benign binding (antagonism) and toxic activation (agonism) is a mandatory step in the screening cascade.

5-HT2B receptor activation pathway leading to valvular interstitial cell proliferation.

The hERG Potassium Channel: Cardiotoxicity and QT Prolongation

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the repolarizing I_Kr current in the cardiac action potential. Substituted piperazines are notorious hERG blockers. The basic piperazine nitrogen, protonated at physiological pH, interacts strongly with the aromatic residues (Tyr652 and Phe656) lining the central cavity of the hERG pore via cation- π interactions. Inhibition of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias. Designing out hERG inhibition typically requires reducing the basicity (pKa) of the piperazine nitrogen, increasing steric hindrance, or lowering overall lipophilicity[5][6].

Quantitative Profiling of Piperazine Off-Targets

To effectively triage compounds, researchers must benchmark their leads against known liabilities. The following table summarizes the primary off-targets associated with the piperazine scaffold, their clinical consequences, and proven structure-activity relationship (SAR) mitigation strategies.

| Off-Target Receptor / Channel | Clinical Consequence | Functional Assay Readout | SAR Mitigation Strategy |

| 5-HT2B (Agonism) | Valvular Heart Disease, PAH | Intracellular Ca2+ Flux (EC50) | Introduce bulky ortho-substituents on the aryl ring to force an antagonist conformation. |

| hERG (Kv11.1) | QT Prolongation, Arrhythmia | Patch-Clamp Tail Current (IC50) | Reduce amine pKa (e.g., via electron-withdrawing groups), decrease LogD, or add steric bulk near the basic nitrogen. |

| D2 / D3 Receptors | Extrapyramidal Symptoms (EPS) | cAMP accumulation (BRET) | Alter the linker length between the piperazine core and terminal aryl groups. |

| α 1-Adrenergic | Orthostatic Hypotension | IP1 Accumulation | Restrict conformational flexibility (e.g., using bridged piperazines or constrained analogs). |

Self-Validating Experimental Workflows

To ensure data integrity, off-target screening cannot rely solely on binding affinities ( Ki ). High affinity does not equal toxicity if the compound is an antagonist. The following protocols are designed as self-validating systems, incorporating internal controls to establish causality.

Protocol 1: Functional 5-HT2B Calcium Flux Assay (FLIPR)

Objective: Differentiate toxic 5-HT2B agonists from benign antagonists by measuring Gq/11-mediated intracellular calcium release. Causality Rationale: Because 5-HT2B is Gq/11-coupled, true agonists will trigger Phospholipase C (PLC) to cleave PIP2 into IP3, releasing Ca2+ from the endoplasmic reticulum. Measuring this transient calcium spike confirms functional activation[2].

-

Cell Preparation: Plate CHO-K1 cells stably expressing the human 5-HT2B receptor at 15,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add 20 µL of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C. Self-Validation: Include wild-type CHO-K1 cells (lacking 5-HT2B) as a negative control to rule out non-specific ionophore activity of the piperazine compounds.

-

Agonist Mode Screening: Using a FLIPR Tetra system, establish a baseline fluorescence for 10 seconds. Inject the substituted piperazine compounds (10-point dose-response, 0.1 nM to 10 µM). Monitor fluorescence for 3 minutes.

-

Antagonist Mode Screening: For compounds showing no agonist activity, incubate the cells with the compounds for 15 minutes, then inject an EC80 concentration of serotonin (5-HT).

-

Data Validation: Calculate the EC50 (agonist) or IC50 (antagonist). A valid assay must show serotonin yielding an EC50 of ~1-5 nM. Compounds exhibiting agonist EC50 < 1 µM should be flagged for structural redesign.

Protocol 2: Automated hERG Patch-Clamp Electrophysiology

Objective: Quantify the direct inhibition of the hERG channel pore. Causality Rationale: hERG channels exhibit unique gating kinetics; they inactivate rapidly upon depolarization and recover rapidly upon repolarization. Blockers (like protonated piperazines) bind preferentially to the open/inactivated states. Therefore, the voltage protocol must force the channels open, then repolarize them to measure the "tail current" where the block is most clearly observed.

-

Cell Capture: Use a planar patch-clamp system (e.g., QPatch). Capture HEK293 cells stably expressing hERG in the microfluidic wells. Establish whole-cell configuration (membrane resistance > 1 G Ω ).

-

Voltage Protocol:

-

Hold the resting potential at -80 mV.

-

Apply a depolarizing prepulse to +20 mV for 2 seconds (forces channels to open and quickly inactivate, allowing the piperazine drug to enter the pore).

-

Step down to -50 mV for 2 seconds to elicit the outward tail current (channels recover from inactivation into the open state before slowly deactivating).

-

-

Compound Application: Perfuse the piperazine derivatives in a cumulative dose-response manner (e.g., 0.1, 1, 3, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.

-

Self-Validation: The assay must include a vehicle control (0.1% DMSO) to monitor current rundown, and a positive control (E-4031, 500 nM) applied at the end of the experiment to ensure 100% block of the hERG current.

-

Analysis: Calculate the IC50 based on the fractional reduction of the peak tail current. An IC50 > 10-30 µM is generally required to ensure an adequate safety margin for clinical advancement[6].

Strategic Triage and Lead Optimization

To prevent wasted resources on fundamentally flawed compounds, off-target screening should be integrated early in the SAR cycle. The following workflow illustrates a logical decision tree for managing piperazine liabilities.

Iterative screening workflow for mitigating piperazine off-target liabilities.

Conclusion

The piperazine scaffold will undoubtedly remain a cornerstone of medicinal chemistry due to its unparalleled ability to project pharmacophores into complex receptor binding pockets. However, its propensity for polypharmacology demands a rigorous, mechanistically grounded approach to screening. By implementing functional assays to rule out 5-HT2B agonism and utilizing precise electrophysiological protocols to quantify hERG liability, drug development professionals can confidently harness the power of substituted piperazines while engineering out their most dangerous off-target effects.

References

-

2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH)[Link]

-

Serotonergic Drugs and Valvular Heart Disease National Institutes of Health (NIH)[Link]

-

Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor National Institutes of Health (NIH)[Link]

-

Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications National Institutes of Health (NIH)[Link]

-

Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors RSC Publishing[Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01394E [pubs.rsc.org]

CAS number and molecular weight of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is a substituted piperazine derivative of significant interest in medicinal chemistry and pharmacological research. The piperazine scaffold is a common motif in a wide array of centrally active agents, owing to its ability to interact with various neurotransmitter receptors and transporters.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in a research setting. The key identifiers and properties of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride are summarized below.

| Property | Value | Source |

| Chemical Name | 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride | N/A |

| Synonyms | 3-Methyl-1-(p-tolyl)piperazine dihydrochloride | N/A |

| CAS Number | 13078-14-3 (for the dihydrochloride) | [2] |

| 39593-08-3 (for the free base) | [3][4] | |

| Molecular Formula | C₁₂H₁₈N₂ · 2HCl | N/A |

| Molecular Weight | 263.21 g/mol (dihydrochloride) | N/A |

| 281.22 g/mol (dihydrochloride hydrate) | [5] | |

| Empirical Formula (Hydrate) | C₁₂H₂₂Cl₂N₂O | [5] |

| MDL Number | MFCD13193800 | [5] |

| Physical Form | Solid | [5] |

Synthesis and Purification

The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine typically involves a nucleophilic substitution reaction. A common approach is the arylation of a protected methylpiperazine derivative. The subsequent formation of the dihydrochloride salt is achieved by treating the free base with hydrochloric acid.

Synthetic Workflow

Caption: Synthetic workflow for 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride.

Experimental Protocol: Synthesis

Step 1: Buchwald-Hartwig Amination

-

To a solution of 1-Boc-3-methylpiperazine and 4-fluorotoluene in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).

-

Add a base, such as sodium tert-butoxide.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-3-methyl-4-(4-methylphenyl)piperazine.

Step 2: Boc Deprotection

-

Dissolve the crude product from Step 1 in a suitable solvent, such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, typically hydrochloric acid in a non-aqueous solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to yield the crude free base.

Step 3: Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

For further purification, recrystallize the product from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can be employed for purity assessment.[6][7]

-

Column: C18 stationary phase.

-